2-Chloro-4-(3,5-difluorophenyl)-1-butene

Catalog No.
S3602921
CAS No.
951892-75-4
M.F
C10H9ClF2
M. Wt
202.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(3,5-difluorophenyl)-1-butene

CAS Number

951892-75-4

Product Name

2-Chloro-4-(3,5-difluorophenyl)-1-butene

IUPAC Name

1-(3-chlorobut-3-enyl)-3,5-difluorobenzene

Molecular Formula

C10H9ClF2

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2

InChI Key

ZKGRQGTZVCDMGT-UHFFFAOYSA-N

SMILES

C=C(CCC1=CC(=CC(=C1)F)F)Cl

Canonical SMILES

C=C(CCC1=CC(=CC(=C1)F)F)Cl

2-Chloro-4-(3,5-difluorophenyl)-1-butene is an organic compound classified as a chlorinated alkene. Its molecular formula is C10H9ClF2, and it has a molecular weight of 202.63 g/mol. This compound features a butene chain with a chlorine atom and a 3,5-difluorophenyl group attached, which contributes to its unique chemical properties and reactivity. The presence of both chlorine and fluorine atoms enhances its potential applications in various fields, including medicinal chemistry and materials science.

As 2-chloro-4-(3,5-difluorophenyl)-1-butene is primarily used as a building block for other compounds, a specific mechanism of action is not applicable. Its function lies in its reactivity and the unique properties it imparts to the final synthesized molecules.

  • Similar to other halobutenes, it might be harmful if swallowed, inhaled, or absorbed through the skin [].
  • The presence of chlorine suggests potential irritant properties for the eyes and skin [].
  • Standard laboratory safety practices for handling organic solvents should be followed when working with this compound.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens or hydrogen, resulting in saturated products.
  • Oxidation and Reduction: The compound can be oxidized to yield epoxides or ketones using agents like potassium permanganate. Conversely, it can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride .

The biological activity of 2-Chloro-4-(3,5-difluorophenyl)-1-butene has been explored in various studies. It has shown potential as a bioactive compound with antimicrobial and anticancer properties. The unique structure of this compound may allow it to interact effectively with biological targets, influencing metabolic pathways or cellular processes. Further research is necessary to fully understand its mechanisms of action and therapeutic potential.

The synthesis of 2-Chloro-4-(3,5-difluorophenyl)-1-butene can be achieved through various methods:

  • Nucleophilic Substitution: One common method involves the reaction of 3,5-difluorophenyl magnesium bromide with 1-chlorobut-2-yne. This reaction typically requires anhydrous conditions to prevent side reactions.
  • Chlorination and Fluorination: Another approach includes chlorinating and fluorinating suitable butene precursors under controlled conditions to yield the desired product .

In industrial settings, continuous flow reactors may be employed to enhance yield and control reaction conditions.

2-Chloro-4-(3,5-difluorophenyl)-1-butene has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it is being investigated for use in drug development.
  • Material Science: The compound may be utilized in producing specialty chemicals and materials with unique properties .

Studies on the interactions of 2-Chloro-4-(3,5-difluorophenyl)-1-butene with various biological systems are ongoing. Research indicates that this compound may interact with enzymes involved in halogenation or dehalogenation processes. Understanding these interactions could provide insights into its metabolic pathways and potential therapeutic applications .

Several compounds share structural similarities with 2-Chloro-4-(3,5-difluorophenyl)-1-butene. These include:

  • 2-Chloro-4-(3-fluorophenyl)-1-butene
  • 2-Chloro-4-(4-fluorophenyl)-1-butene
  • 2-Chloro-4-(3-chlorophenyl)-1-butene

Uniqueness

The uniqueness of 2-Chloro-4-(3,5-difluorophenyl)-1-butene lies in its specific combination of chlorine and fluorine substituents on the phenyl ring along with the butene backbone. This configuration imparts distinct reactivity compared to other similar compounds, particularly due to the presence of the double bond in the butene moiety which allows for additional chemical transformations not possible with saturated analogs .

XLogP3

3.9

Dates

Last modified: 08-20-2023

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